[(2-Bromo-3-fluorophenyl)methyl](methyl)amine
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Overview
Description
(2-Bromo-3-fluorophenyl)methylamine is an organic compound that belongs to the class of substituted amines. This compound features a phenyl ring substituted with bromine and fluorine atoms, as well as a methylamine group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (2-Bromo-3-fluorophenyl)methylamine typically begins with commercially available 2-bromo-3-fluorobenzaldehyde.
Reductive Amination: The key step in the synthesis involves the reductive amination of 2-bromo-3-fluorobenzaldehyde with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as methanol or ethanol at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction is confirmed by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the synthesis of (2-Bromo-3-fluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Nucleophilic Substitution: (2-Bromo-3-fluorophenyl)methylamine can undergo nucleophilic substitution reactions, particularly at the bromine or fluorine positions on the phenyl ring.
Oxidation: The compound can be oxidized to form corresponding imines or nitriles under appropriate conditions.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted phenylmethylamines with different nucleophiles.
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Scientific Research Applications
(2-Bromo-3-fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-3-fluorophenyl)methylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-fluorophenyl)methylamine
- (2-Chloro-3-fluorophenyl)methylamine
- (2-Bromo-3-chlorophenyl)methylamine
Uniqueness
(2-Bromo-3-fluorophenyl)methylamine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This arrangement can significantly impact the compound’s chemical reactivity and biological activity compared to similar compounds with different substituent positions.
Properties
IUPAC Name |
1-(2-bromo-3-fluorophenyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-11-5-6-3-2-4-7(10)8(6)9/h2-4,11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFGZPBYNPHINM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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